(E)-3-(4-(4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile
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Description
(E)-3-(4-(4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C15H16N4OS2 and its molecular weight is 332.44. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Potential
Research has shown that derivatives of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane, closely related to the queried compound, demonstrate potential as antidepressants with dual modes of action, acting both as serotonin reuptake inhibitors and having affinity for 5-HT1A receptors. These properties suggest their usefulness in treating depression (Pérez-Silanes et al., 2001).
Antimicrobial Activity
Some derivatives, similar to the requested compound, have been shown to possess potent antimicrobial properties. For instance, certain piperazine derivatives have displayed significant inhibitory activity against various bacterial strains, including P. aeruginosa, S. aureus, and E. coli, as well as against fungal strains like C. albicans (Mishra & Chundawat, 2019).
Super Capacitive Properties
A novel derivative containing the thiophene component has been synthesized and studied for its super capacitive properties. Electrochemical polymerization and characterization of this compound revealed its potential as an electrode active material in supercapacitor applications. It demonstrated superior capacitive properties compared to uncoated electrodes, indicating its potential use in energy storage technologies (Arslan, Hür & Hür, 2019).
Antiviral and Antimicrobial Activities
New urea and thiourea derivatives of piperazine doped with febuxostat have shown promising antiviral and antimicrobial activities. Specific compounds within this category have exhibited significant activity against Tobacco mosaic virus (TMV) and a range of microbial strains, highlighting their potential as agents in combating viral and microbial infections (Krishna Reddy et al., 2013).
Properties
IUPAC Name |
3-[4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c16-4-2-5-18-6-8-19(9-7-18)15-17-14(20)13(22-15)11-12-3-1-10-21-12/h1,3,10-11H,2,5-9H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPHRAJFSWLCSC-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CS3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=CS3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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